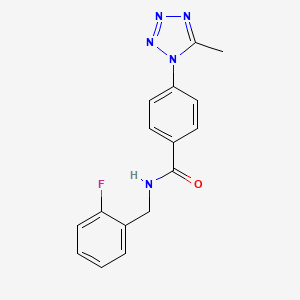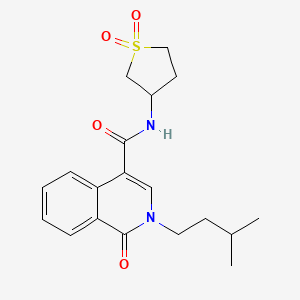![molecular formula C18H26O7 B12158201 1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B12158201.png)
1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic compound with a unique structure that includes a tetrahydrofuro[2,3-d][1,3]dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol typically involves multiple steps:
Formation of the Tetrahydrofuro[2,3-d][1,3]dioxol Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Ethoxybenzyl Group: This is achieved through an etherification reaction using 4-ethoxybenzyl alcohol and a suitable leaving group.
Functionalization of the Ethane-1,2-diol Moiety: This step involves the selective protection and deprotection of hydroxyl groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(6-((4-Methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(6-((4-Hydroxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is unique due to the presence of the ethoxybenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H26O7 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[6-[(4-ethoxyphenyl)methoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C18H26O7/c1-4-21-12-7-5-11(6-8-12)10-22-15-14(13(20)9-19)23-17-16(15)24-18(2,3)25-17/h5-8,13-17,19-20H,4,9-10H2,1-3H3 |
InChI Key |
WHHIIMRGPWDFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)
![5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12158129.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)

![N-(1H-imidazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12158149.png)

![4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12158158.png)
![2-Imino-10-methyl-1-[(4-methylphenyl)methyl]-3-[(4-methylphenyl)sulfonyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158174.png)
![methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12158180.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)
![2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B12158198.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158200.png)

